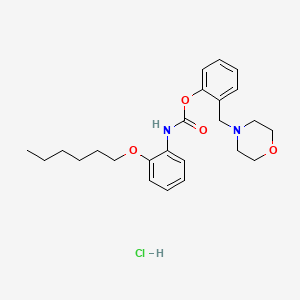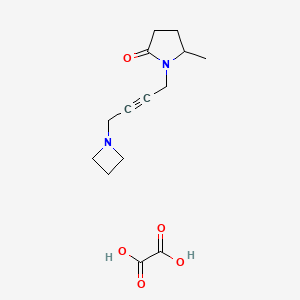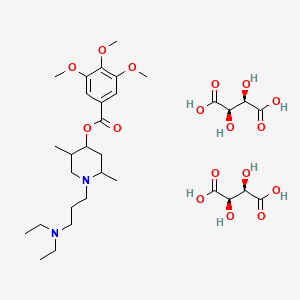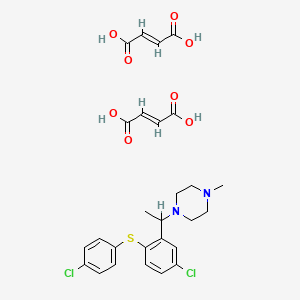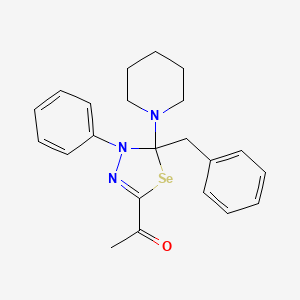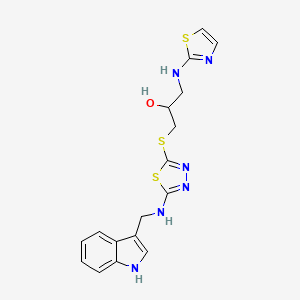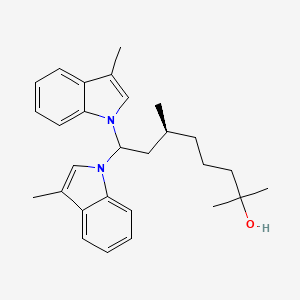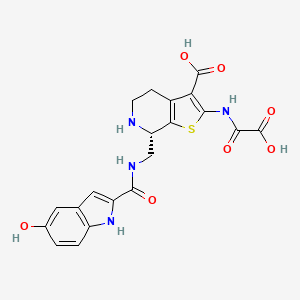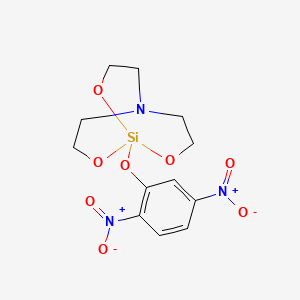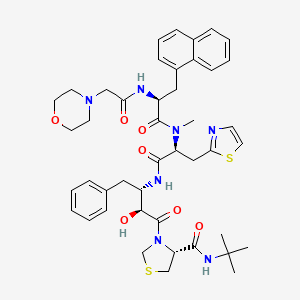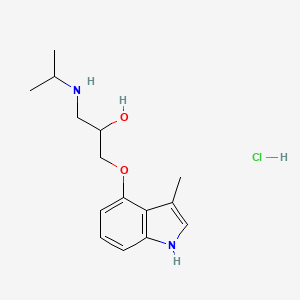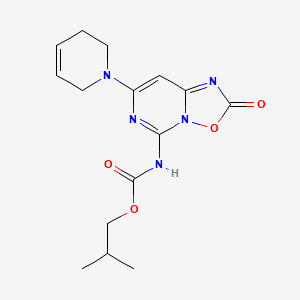![molecular formula C26H29N5O4 B12755553 (19S)-19-ethyl-19-hydroxy-10-[[(4-methylpiperazin-1-yl)amino]methyl]-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione CAS No. 360568-86-1](/img/structure/B12755553.png)
(19S)-19-ethyl-19-hydroxy-10-[[(4-methylpiperazin-1-yl)amino]methyl]-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (19S)-19-ethyl-19-hydroxy-10-[[(4-methylpiperazin-1-yl)amino]methyl]-17-oxa-3,13-diazapentacyclo[118002,1104,9015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione is a complex organic molecule with a unique structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of the pentacyclic core and the introduction of functional groups. The reaction conditions typically require controlled temperatures, specific catalysts, and precise timing to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include the use of larger reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules in specific ways, making it a candidate for drug development.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Its stability and reactivity make it useful in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
This compound is unique due to its complex pentacyclic structure and the presence of multiple functional groups. These features give it distinct chemical and biological properties compared to similar compounds.
Propriétés
Numéro CAS |
360568-86-1 |
|---|---|
Formule moléculaire |
C26H29N5O4 |
Poids moléculaire |
475.5 g/mol |
Nom IUPAC |
(19S)-19-ethyl-19-hydroxy-10-[[(4-methylpiperazin-1-yl)amino]methyl]-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione |
InChI |
InChI=1S/C26H29N5O4/c1-3-26(34)20-12-22-23-18(14-31(22)24(32)19(20)15-35-25(26)33)17(16-6-4-5-7-21(16)28-23)13-27-30-10-8-29(2)9-11-30/h4-7,12,27,34H,3,8-11,13-15H2,1-2H3/t26-/m0/s1 |
Clé InChI |
HWIPWYQAUWVPGT-SANMLTNESA-N |
SMILES isomérique |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)CNN6CCN(CC6)C)O |
SMILES canonique |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)CNN6CCN(CC6)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


